1-chloro-2,4,5-trifluorobenzene
Overview
Description
1-Chloro-2,4,5-trifluorobenzene is an organic compound with the molecular formula C₆H₂ClF₃. It is a colorless liquid with a molecular weight of 166.53 g/mol . This compound is part of the trifluorobenzene family, which is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
1-Chloro-2,4,5-trifluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex. The resulting diazonium salt is then thermally decomposed to yield this compound . Another method involves the bromination of 2,4-dichlorofluorobenzene followed by fluorination to produce 2,4,5-trifluorobromobenzene, which is then reacted with magnesium to form a Grignard reagent and subsequently hydrolyzed to obtain the desired product .
Chemical Reactions Analysis
1-Chloro-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1-Chloro-2,4,5-trifluorobenzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-chloro-2,4,5-trifluorobenzene largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. detailed studies on the exact molecular pathways are limited.
Comparison with Similar Compounds
1-Chloro-2,4,5-trifluorobenzene can be compared with other trifluorobenzene derivatives, such as:
1-Chloro-2,4-difluorobenzene: Similar in structure but with one less fluorine atom, affecting its reactivity and applications.
1-Bromo-3-chloro-2,4,5-trifluorobenzene:
1,2,4-Trifluorobenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of trifluorobenzene derivatives in various fields.
Properties
IUPAC Name |
1-chloro-2,4,5-trifluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLLRVLANBOYGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178338 | |
Record name | Benzene, 1-chloro-2,4,5-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-78-4 | |
Record name | Benzene, 1-chloro-2,4,5-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-2,4,5-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,4,5-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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